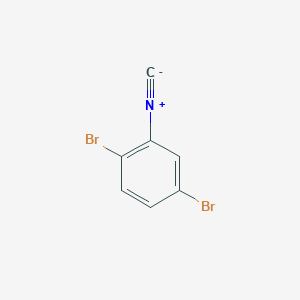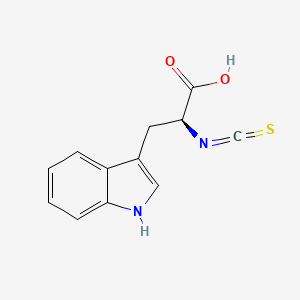
(2S)-3-(1H-indol-3-yl)-2-isothiocyanatopropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-3-(1H-indol-3-yl)-2-isothiocyanatopropanoic acid is a compound that belongs to the class of organic compounds known as indoles. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features an indole ring substituted with an isothiocyanate group and a propanoic acid moiety, making it a unique and interesting molecule for various scientific studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-(1H-indol-3-yl)-2-isothiocyanatopropanoic acid typically involves the reaction of tryptophan with thiophosgene. The reaction is carried out under controlled conditions to ensure the selective formation of the isothiocyanate group. The process can be summarized as follows:
Starting Material: Tryptophan
Reagent: Thiophosgene
Solvent: Anhydrous conditions, often using dichloromethane (DCM)
Temperature: Room temperature to slightly elevated temperatures
Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
For industrial-scale production, the synthesis may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems can also help in scaling up the production while maintaining the purity and quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-3-(1H-indol-3-yl)-2-isothiocyanatopropanoic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions to form different oxidation products.
Reduction: The isothiocyanate group can be reduced to form corresponding amines.
Substitution: The isothiocyanate group can participate in nucleophilic substitution reactions to form thiourea derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a suitable catalyst.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Thiourea derivatives.
Wissenschaftliche Forschungsanwendungen
(2S)-3-(1H-indol-3-yl)-2-isothiocyanatopropanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Wirkmechanismus
The mechanism of action of (2S)-3-(1H-indol-3-yl)-2-isothiocyanatopropanoic acid involves its interaction with specific molecular targets. The isothiocyanate group is known to react with nucleophilic sites in proteins and enzymes, leading to the modification of their activity. This can result in the inhibition of certain enzymes or the activation of signaling pathways that induce cell death in cancer cells. The indole ring can also interact with various receptors and enzymes, contributing to the compound’s overall biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S)-2-(1H-indol-3-yl)hexanoic acid: Another indole derivative with a hexanoic acid moiety.
(2S)-2-(1H-indol-3-yl)pentanoic acid: Similar structure but with a pentanoic acid moiety.
(2S)-2-[(2-hydroxypropyl)amino]-3-(1H-indol-3-yl)propanoic acid: Contains a hydroxypropylamino group instead of an isothiocyanate group.
Uniqueness
The presence of the isothiocyanate group in (2S)-3-(1H-indol-3-yl)-2-isothiocyanatopropanoic acid makes it unique compared to other indole derivatives. This functional group is highly reactive and can form covalent bonds with various biomolecules, leading to distinct biological activities. The combination of the indole ring and the isothiocyanate group provides a versatile scaffold for the development of new therapeutic agents and research tools.
Eigenschaften
Molekularformel |
C12H10N2O2S |
|---|---|
Molekulargewicht |
246.29 g/mol |
IUPAC-Name |
(2S)-3-(1H-indol-3-yl)-2-isothiocyanatopropanoic acid |
InChI |
InChI=1S/C12H10N2O2S/c15-12(16)11(14-7-17)5-8-6-13-10-4-2-1-3-9(8)10/h1-4,6,11,13H,5H2,(H,15,16)/t11-/m0/s1 |
InChI-Schlüssel |
ZRICXIOQOORMCK-NSHDSACASA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)N=C=S |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N=C=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


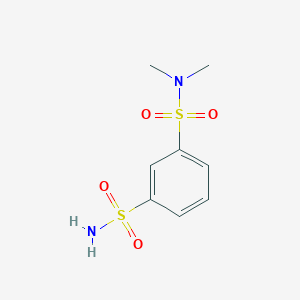




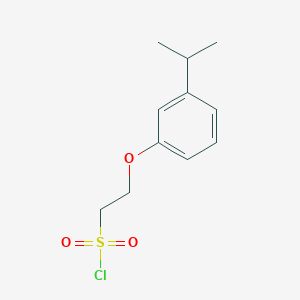
![Rac-(1s,3s)-3-[(3-fluorophenyl)methyl]-3-hydroxycyclobutane-1-carboxylicacid,trans](/img/no-structure.png)

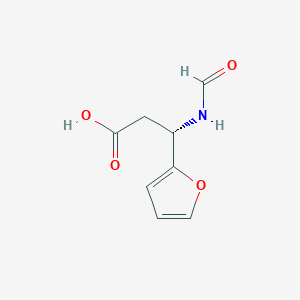


![3-{[(Tert-butoxy)carbonyl]amino}bicyclo[2.2.0]hexane-2-carboxylic acid](/img/structure/B13615927.png)
![(3R)-3-(4-ethylphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13615928.png)
